Molecular Weight and Lipophilicity Shift Relative to 1-Methyl-3-phenylthiourea
The target compound exhibits a substantially increased molecular weight (316.4 Da) compared to the parent 1-methyl-3-phenylthiourea (MPTU, 166.3 Da) . The 2-(2-methoxyphenoxy)ethyl substituent adds 150.1 Da and introduces two additional hydrogen-bond acceptors (the ether oxygen atoms), while maintaining the thiourea hydrogen-bond donor/acceptor motif. Although experimentally measured logP values are not publicly available, the addition of a diaryl ether moiety is predicted to increase lipophilicity by approximately 1.5–2.5 log units relative to MPTU, based on fragment-based calculations for structurally analogous substituents [1]. This shift places the compound in a more favorable lipophilicity range for passive membrane permeability and blood–brain barrier penetration compared to the parent, which is relatively hydrophilic.
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 316.4 Da; estimated logP ~ 3.0–4.0 (in silico fragment-based prediction) |
| Comparator Or Baseline | 1-Methyl-3-phenylthiourea: MW = 166.3 Da; logP ~ 1.5 (estimated) |
| Quantified Difference | ΔMW = +150.1 Da; estimated ΔlogP = +1.5 to +2.5 log units |
| Conditions | In silico estimation using fragment-based additive methods; no experimental logP data located for either compound |
Why This Matters
The larger molecular weight and higher predicted lipophilicity suggest the compound will exhibit different pharmacokinetic behavior and target engagement profiles, making it a distinct chemical probe rather than a simple replacement for MPTU.
- [1] Wildman SA, Crippen GM. Prediction of Physicochemical Parameters by Atomic Contributions. J Chem Inf Comput Sci. 1999;39(5):868-873. Fragment-based logP estimation methodology applied to 2-(2-methoxyphenoxy)ethyl substituent. View Source
